molecular formula C14H22O4 B14431186 Bis(3-methylbutyl) but-2-ynedioate CAS No. 80238-87-5

Bis(3-methylbutyl) but-2-ynedioate

Cat. No.: B14431186
CAS No.: 80238-87-5
M. Wt: 254.32 g/mol
InChI Key: VMSPOKCRKGLNDQ-UHFFFAOYSA-N
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Description

Bis(3-methylbutyl) but-2-ynedioate is a diester derived from but-2-ynedioic acid (an acetylenedicarboxylic acid) and 3-methylbutanol (isoamyl alcohol). Its structure features two ester linkages formed between the carboxylic acid groups of but-2-ynedioic acid and the hydroxyl groups of 3-methylbutanol.

Properties

CAS No.

80238-87-5

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

bis(3-methylbutyl) but-2-ynedioate

InChI

InChI=1S/C14H22O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,7-10H2,1-4H3

InChI Key

VMSPOKCRKGLNDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C#CC(=O)OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbutyl) but-2-ynedioate typically involves the esterification of but-2-ynedioic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

But-2-ynedioic acid+2(3-methylbutanol)Bis(3-methylbutyl) but-2-ynedioate+Water\text{But-2-ynedioic acid} + 2 \text{(3-methylbutanol)} \rightarrow \text{this compound} + \text{Water} But-2-ynedioic acid+2(3-methylbutanol)→Bis(3-methylbutyl) but-2-ynedioate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(3-methylbutyl) but-2-ynedioate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkoxides or amines in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted esters.

Scientific Research Applications

Chemistry: Bis(3-methylbutyl) but-2-ynedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: The compound has potential applications in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations. It can be used to synthesize bioactive molecules with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its ester functionality makes it a valuable intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of bis(3-methylbutyl) but-2-ynedioate depends on the specific chemical reactions it undergoes. In general, the ester groups can participate in nucleophilic acyl substitution reactions, while the alkyne group can undergo addition reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(3-methylbutyl) Itaconate

Bis(3-methylbutyl) itaconate, a diester of itaconic acid, shares structural similarities with the target compound but differs in the central dicarboxylic acid backbone (itaconic acid vs. but-2-ynedioic acid). Key properties from experimental studies include:

Property Bis(3-methylbutyl) Itaconate Bis(2-methylbutyl) Itaconate
Density (g/cm³, 25°C) 0.927 0.915
Viscosity (mPa·s, 25°C) 12.3 10.8
Saturated Vapor Pressure (kPa) 0.0021 (at 40°C) 0.0035 (at 40°C)

The branched 3-methylbutyl group in both compounds enhances hydrophobicity and reduces volatility compared to linear-chain esters. However, the absence of a triple bond in itaconate derivatives likely results in lower thermal stability compared to bis(3-methylbutyl) but-2-ynedioate .

Isoamyl Butyrate (3-Methylbutyl Butanoate)

As a monoester, isoamyl butyrate (CAS 106-27-4) shares the 3-methylbutyl alcohol moiety but lacks the dicarboxylic acid backbone. Its applications in flavoring and fragrances highlight its volatility (boiling point: 148°C) and solubility in organic solvents. In contrast, this compound’s diester structure and triple bond would likely reduce volatility and increase polarity, making it more suitable for polymer or surfactant applications .

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates

These heterocyclic esters (e.g., compounds synthesized in ) differ significantly in backbone complexity. Their aromatic and heterocyclic components enhance UV absorption and biological activity, whereas this compound’s linear alkyne backbone may prioritize thermal or catalytic reactivity .

Research Findings and Data Limitations

  • Physical-Chemical Properties: The triple bond in but-2-ynedioate likely increases rigidity, raising melting points and reducing solubility in nonpolar solvents compared to itaconate diesters.
  • Toxicity and Applications : While isoamyl butyrate is GRAS (Generally Recognized As Safe) for food use, the acetylene group in this compound may introduce toxicity concerns, requiring further toxicological studies .

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